molecular formula C16H15F2NO3 B268185 2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide

2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide

Katalognummer B268185
Molekulargewicht: 307.29 g/mol
InChI-Schlüssel: KBKDDINEOBFNPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is also known as MK-1775 and is a selective small molecule inhibitor of the checkpoint kinase 1 (Chk1).

Wirkmechanismus

2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide selectively inhibits Chk1, a checkpoint kinase that plays a crucial role in the DNA damage response pathway. Chk1 inhibition leads to the accumulation of DNA damage, resulting in cell cycle arrest and cell death. Additionally, it has been shown to enhance the efficacy of DNA-damaging agents by preventing DNA repair and inducing apoptosis.
Biochemical and Physiological Effects
2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to enhance the efficacy of various chemotherapeutic agents and radiation therapy. Additionally, it has been shown to selectively target cancer cells with DNA damage response defects, making it a promising candidate for personalized cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide is its ability to selectively target cancer cells with DNA damage response defects, making it a promising candidate for personalized cancer therapy. Additionally, it has been shown to enhance the efficacy of various chemotherapeutic agents and radiation therapy. However, one of the limitations of using this compound in lab experiments is its potential toxicity to normal cells. Therefore, careful dose optimization and toxicity studies are necessary before using this compound in clinical trials.

Zukünftige Richtungen

There are several potential future directions for 2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide research. One potential direction is to explore its efficacy in combination with other targeted therapies such as PARP inhibitors, which have also been shown to sensitize cancer cells to DNA-damaging agents. Additionally, further studies are needed to optimize the dosing and toxicity of this compound in preclinical and clinical trials. Furthermore, its potential use in combination with immunotherapy for cancer treatment is an area of active research. Finally, its potential use in other diseases such as neurodegenerative disorders and viral infections is an area of potential future research.
Conclusion
In conclusion, 2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide is a promising compound with potential therapeutic applications in cancer treatment. Its selective inhibition of Chk1 makes it a promising candidate for personalized cancer therapy. Additionally, its ability to enhance the efficacy of various chemotherapeutic agents and radiation therapy makes it a valuable addition to cancer treatment regimens. However, further studies are needed to optimize its dosing and toxicity in preclinical and clinical trials.

Synthesemethoden

The synthesis of 2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide involves the reaction of 2,4-difluoro-5-nitrobenzoic acid with 4-(2-methoxyethoxy)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired product, which can be purified using various techniques such as column chromatography, recrystallization, or HPLC.

Wissenschaftliche Forschungsanwendungen

2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to enhance the efficacy of various chemotherapeutic agents such as gemcitabine, cisplatin, and doxorubicin. Additionally, it has been shown to sensitize cancer cells to radiation therapy, leading to increased cell death. Furthermore, it has been shown to selectively target cancer cells with DNA damage response defects, making it a promising candidate for personalized cancer therapy.

Eigenschaften

Produktname

2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide

Molekularformel

C16H15F2NO3

Molekulargewicht

307.29 g/mol

IUPAC-Name

2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide

InChI

InChI=1S/C16H15F2NO3/c1-21-8-9-22-13-5-3-12(4-6-13)19-16(20)14-7-2-11(17)10-15(14)18/h2-7,10H,8-9H2,1H3,(H,19,20)

InChI-Schlüssel

KBKDDINEOBFNPU-UHFFFAOYSA-N

SMILES

COCCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)F

Kanonische SMILES

COCCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.